6-bromo-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole
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Overview
Description
5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Phenoxy Group: This step often involves a nucleophilic substitution reaction where the phenoxy group is introduced using a suitable phenol derivative.
Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-bromo-2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21BrN2OS |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H21BrN2OS/c1-12(2)15-10-13(3)4-7-18(15)23-8-9-24-19-21-16-6-5-14(20)11-17(16)22-19/h4-7,10-12H,8-9H2,1-3H3,(H,21,22) |
InChI Key |
RFTOXGVQNGYBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)C(C)C |
Origin of Product |
United States |
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